molecular formula C10H14O3S B12070634 Methyl 4-isobutoxythiophene-2-carboxylate

Methyl 4-isobutoxythiophene-2-carboxylate

Cat. No.: B12070634
M. Wt: 214.28 g/mol
InChI Key: RWXXJBYMBGXLMA-UHFFFAOYSA-N
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Description

Methyl 4-isobutoxythiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a methyl ester group at the 2-position and an isobutoxy group at the 4-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-isobutoxythiophene-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 4-isobutoxy-2-thiophenecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of thiophene is coupled with an appropriate halide under palladium catalysis

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isobutoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Methyl 4-isobutoxythiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Thiophene derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Medicine: Explored for its potential use in pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 4-isobutoxythiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with enzymes, receptors, and other molecular targets. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Methyl 4-isobutoxythiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Methyl thiophene-2-carboxylate: Lacks the isobutoxy group, leading to different chemical and biological properties.

    Methyl 4-bromothiophene-2-carboxylate: Contains a bromine atom instead of an isobutoxy group, resulting in distinct reactivity and applications.

    Methyl 5-aryl-3-hydroxythiophene-2-carboxylates:

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

methyl 4-(2-methylpropoxy)thiophene-2-carboxylate

InChI

InChI=1S/C10H14O3S/c1-7(2)5-13-8-4-9(14-6-8)10(11)12-3/h4,6-7H,5H2,1-3H3

InChI Key

RWXXJBYMBGXLMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CSC(=C1)C(=O)OC

Origin of Product

United States

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